molecular formula C45H70N7O17P3S B1264460 (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA

(2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA

Cat. No. B1264460
M. Wt: 1106.1 g/mol
InChI Key: UYOKHWFEUAJFMG-GUAFGTFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA is an organic molecule.

Scientific Research Applications

Algae and Marine Life Studies

Studies have explored the role of similar compounds in marine life, particularly in algae and marine sponges. For example, the synthesis of oxidation products of related polyunsaturated compounds has been investigated in brown algae, highlighting their potential role in marine ecology and chemistry (Broekhof, Witteveen, & Van der Weerdt, 2010). Additionally, research on new polyunsaturated lipids from marine sponges, such as Haliclona sp., has revealed the presence of structurally similar compounds, which may have implications for marine biodiversity and biochemistry (Zhao et al., 2015).

Insect Pheromones and Chemical Ecology

The compound has been identified as a key component in the pheromones of various moth species, such as the fir coneworm moth, Dioryctria abietivorella. This highlights its importance in the field of chemical ecology and the study of insect behavior (Millar et al., 2005).

Enzymatic and Biochemical Studies

Research on the enzymatic oxidation of similar fatty acids in red algae, like Lithothamnion corallioides, provides insights into the biochemical pathways and enzymatic processes involved in the metabolism of these compounds (Hamberg, 1993).

Synthetic Chemistry Applications

There have been advancements in the chemical synthesis of homologous compounds, which are relevant for the study of pheromones in lepidopteran insect pests. This research contributes to the field of synthetic chemistry and its applications in agriculture and pest control (Wang & Zhang, 2007).

properties

Molecular Formula

C45H70N7O17P3S

Molecular Weight

1106.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,6Z,9Z,12Z,15Z,18Z)-tetracosa-2,6,9,12,15,18-hexaenethioate

InChI

InChI=1S/C45H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h8-9,11-12,14-15,17-18,20-21,24-25,32-34,38-40,44,55-56H,4-7,10,13,16,19,22-23,26-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b9-8-,12-11-,15-14-,18-17-,21-20-,25-24+/t34-,38-,39-,40?,44-/m1/s1

InChI Key

UYOKHWFEUAJFMG-GUAFGTFXSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC/C=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCC=CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA
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(2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexa-2,6,9,12,15,18-enoyl-CoA

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